An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-oxazolo[5,4-b]pyridine-5-carbohydrazide
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-oxazolo[5,4-b]pyridine-5-carbohydrazide
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide
This guide provides a detailed technical analysis of the spectroscopic characteristics of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a complete, experimentally verified dataset for this specific molecule is not publicly available, this document serves as an expert-level prediction and interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The analysis is grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar novel compounds.
The structural elucidation of new chemical entities is a cornerstone of modern chemistry, with NMR and IR spectroscopy serving as primary tools for molecular structure confirmation.[3] For professionals in drug discovery, a thorough understanding of a molecule's spectroscopic signature is paramount for confirming its identity, assessing its purity, and understanding its chemical environment. This guide is designed to provide that in-depth understanding for 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide.
Molecular Structure and Analytical Workflow
The first step in any spectroscopic analysis is a clear understanding of the molecule's structure. The workflow for characterization follows a logical progression from synthesis to multi-faceted spectroscopic analysis.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel chemical entity.
¹H NMR Spectroscopic Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like those in the carbohydrazide group) as it can slow down the exchange rate, allowing for their observation.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[4] Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electronic effects of the fused heterocyclic system and the carbohydrazide moiety.
Caption: Structure of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide with proton labeling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H-a (CH₃) | ~2.6 | Singlet | N/A | The methyl group protons are expected to appear as a singlet in the upfield region. Similar methyl groups on isoxazole rings have been reported in this range.[5] |
| H-b (Pyridine H) | ~8.0-8.2 | Doublet | ~8.0-9.0 | This proton is on the pyridine ring and is expected to be downfield due to the electron-withdrawing nature of the adjacent nitrogen and the fused isoxazole ring. It will likely appear as a doublet due to coupling with H-c. |
| H-c (Pyridine H) | ~7.8-8.0 | Doublet | ~8.0-9.0 | This proton is also on the pyridine ring and will be coupled to H-b, resulting in a doublet. Its chemical shift will be similar to H-b. |
| H-d (CONH) | ~9.5-10.5 | Singlet (broad) | N/A | The amide proton of the carbohydrazide is expected to be significantly downfield and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.[6] |
| H-e (NH₂) | ~4.5-5.5 | Singlet (broad) | N/A | The terminal NH₂ protons of the hydrazide are typically observed as a broad singlet. Their chemical shift can be variable and is dependent on concentration and temperature.[7] |
¹³C NMR Spectroscopic Characterization
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Proton-decoupled ¹³C NMR spectra are typically acquired, where each unique carbon atom appears as a single line.[8]
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Record the proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 100 MHz or higher). A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[8][9]
Predicted ¹³C NMR Spectrum and Interpretation
The predicted chemical shifts for the carbon atoms in 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| CH₃ | ~10-15 | The methyl carbon is expected in the far upfield region of the spectrum. |
| C=O (Carbonyl) | ~160-165 | The carbonyl carbon of the carbohydrazide will be significantly downfield due to the deshielding effect of the attached oxygen and nitrogen atoms.[10] |
| C3 (C-CH₃) | ~155-160 | The carbon of the isoxazole ring attached to the methyl group. |
| C3a (Bridgehead) | ~150-155 | A quaternary carbon at the fusion of the two rings. |
| C5 (C-CONHNH₂) | ~140-145 | The pyridine carbon attached to the carbohydrazide group will be downfield. |
| C6 (Pyridine CH) | ~120-125 | Aromatic CH carbon of the pyridine ring. |
| C7 (Pyridine CH) | ~115-120 | Aromatic CH carbon of the pyridine ring. |
| C7a (Bridgehead) | ~160-165 | The other quaternary bridgehead carbon. |
IR Spectroscopic Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][11]
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[1]
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of approximately 4000-400 cm⁻¹.[11]
Predicted IR Spectrum and Interpretation
The key diagnostic absorption bands expected in the IR spectrum of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide are detailed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
| 3350-3250 | N-H stretching (asymmetric and symmetric) | Medium-Strong | -NH₂ (Hydrazide) |
| 3200-3100 | N-H stretching | Medium | -CONH- (Amide) |
| ~1680-1650 | C=O stretching (Amide I) | Strong | Carbonyl (Hydrazide) |
| ~1640-1600 | N-H bending (Amide II) | Medium | -CONH- (Amide) |
| ~1600-1450 | C=C and C=N stretching | Medium-Strong | Aromatic/Heterocyclic Rings |
| ~1400-1300 | C-H bending | Medium | CH₃ |
| ~1300-1200 | C-N stretching | Medium | Amide/Hydrazide |
| Below 1000 | Ring vibrations and out-of-plane bending | Medium-Weak | Fingerprint Region |
The presence of strong bands for N-H and C=O stretching are highly characteristic of the carbohydrazide moiety.[6][12] The fingerprint region below 1000 cm⁻¹ will contain a complex pattern of bands unique to the overall molecular structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide. By leveraging established spectroscopic principles and data from structurally related compounds, we have outlined the expected ¹H NMR, ¹³C NMR, and IR spectral features. This detailed analysis serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this molecule and its derivatives in their research and development endeavors. The provided protocols and interpretations are designed to uphold the highest standards of scientific integrity and to be a practical tool in the modern chemistry laboratory.
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- ResearchGate. (n.d.). 5-Carbohydrazide and 5-carbonylazide of pyrazolo[3,4- b ]pyridines as reactive intermediates in the synthesis of various heterocyclic derivatives.
- Spectroscopy Online. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.).
- Atmiya University. (n.d.). Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Library and Learning Center.
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Sapphire Bioscience. (n.d.). 3-Methyl-5-nitro-[1][2]oxazolo[5,4-b]pyridine. Retrieved from
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